2-Chloro-dibenzothiophene
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Overview
Description
2-Chloro-dibenzothiophene is an organosulfur compound with the molecular formula C₁₂H₇ClS. It is a derivative of dibenzothiophene, where one of the hydrogen atoms is replaced by a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-dibenzothiophene can be synthesized through several methods. One common approach involves the chlorination of dibenzothiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-dibenzothiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to dibenzothiophene using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like sodium hydroxide and are conducted at elevated temperatures.
Major Products Formed:
Oxidation: this compound sulfoxide, this compound sulfone.
Reduction: Dibenzothiophene.
Substitution: Various substituted dibenzothiophenes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-dibenzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-Chloro-dibenzothiophene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through its aromatic and chlorinated structure, potentially disrupting cellular processes or inhibiting enzyme activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Dibenzothiophene: The parent compound without the chlorine substitution.
2-Methyl-dibenzothiophene: A methyl group replaces one hydrogen atom.
2-Bromo-dibenzothiophene: A bromine atom replaces one hydrogen atom.
Comparison: 2-Chloro-dibenzothiophene is unique due to the presence of the chlorine atom, which imparts different reactivity and physical properties compared to its analogs. For example, the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to dibenzothiophene. Additionally, the presence of chlorine can influence its biological activity, potentially enhancing its antimicrobial properties .
Properties
Molecular Formula |
C12H7ClS |
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Molecular Weight |
218.70 g/mol |
IUPAC Name |
2-chlorodibenzothiophene |
InChI |
InChI=1S/C12H7ClS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H |
InChI Key |
ZNJQWPJMTIZOHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
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